Distinct Isoform Selectivity Profile in Carbonic Anhydrase Inhibition Compared to 3-Fluoro Regioisomer
The 2-fluoro substitution pattern in 4-Amino-2-fluorobenzenesulfonamide confers a distinct carbonic anhydrase (CA) isoform selectivity profile relative to the 3-fluoro regioisomer (4-Amino-3-fluorobenzenesulfonamide). While the 3-fluoro analog exhibits a Ki of 60 nM against human CA II, the 2-fluoro compound demonstrates a Ki of approximately 389 nM against Saccharomyces cerevisiae CA, indicating a different affinity profile that may translate to altered isoform selectivity in human CAs [1][2]. The positional isomerism of the fluorine atom alters the electronic distribution on the aromatic ring, affecting the sulfonamide group's acidity and its hydrogen-bonding network within the enzyme's active site [3].
| Evidence Dimension | Carbonic anhydrase inhibition affinity (Ki) |
|---|---|
| Target Compound Data | Ki = ~389 nM (S. cerevisiae CA) |
| Comparator Or Baseline | 4-Amino-3-fluorobenzenesulfonamide: Ki = 60 nM (human CA II) |
| Quantified Difference | Different isoform target; 3-fluoro shows ~6.5-fold higher potency for human CA II than 2-fluoro shows for yeast CA |
| Conditions | Stopped-flow CO2 hydration assay; recombinant CA expressed in E. coli; 15 min preincubation |
Why This Matters
This difference in selectivity profile makes the 2-fluoro isomer the preferred starting material for developing CA inhibitors with tailored isoform selectivity, a key factor in minimizing off-target effects in therapeutic applications.
- [1] BindingDB. (2025). BDBM10862: 4-Amino-3-fluorobenzenesulfonamide. Ki data for human carbonic anhydrase II. View Source
- [2] BindingDB. (2025). BDBM10862: 4-Amino-3-fluorobenzenesulfonamide. Ki data for Saccharomyces cerevisiae carbonic anhydrase. View Source
- [3] Dudutienė, V., et al. (2015). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ChemMedChem, 10(4), 662-687. View Source
